8-Bromguanosin
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Overview
Description
. It is a synthetic compound with the molecular formula C10H12BrN5O5 and a molecular weight of 362.14 g/mol. This compound is of interest in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromoguanosine can be synthesized through several synthetic routes. One common method involves the bromination of guanosine using bromine in an acidic medium. The reaction typically requires a controlled environment to ensure the selective bromination at the 8-position of the guanine base.
Industrial Production Methods: In an industrial setting, the synthesis of 8-Bromoguanosine may involve large-scale reactions with optimized conditions to achieve high yields. The process may include purification steps to obtain the compound in its pure form, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoguanosine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 8-Bromoguanosine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Bromoguanosine.
Scientific Research Applications
8-Bromoguanosine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: It serves as a tool in molecular biology research, particularly in studying the effects of brominated nucleosides on cellular processes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new drugs and as a chemical intermediate in pharmaceutical manufacturing.
Mechanism of Action
8-Bromoguanosine is compared with other similar compounds, such as 8-chloroguanosine and 8-iodoguanosine. These compounds differ in their halogen atoms, which affect their reactivity and biological activity. 8-Bromoguanosine is unique due to its bromine atom, which imparts distinct chemical and biological properties compared to its chloro- and iodo- counterparts.
Comparison with Similar Compounds
8-Chloroguanosine
8-Iodoguanosine
8-Fluoroguanosine
8-Methylguanosine
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Properties
Molecular Formula |
C10H12BrN5O5 |
---|---|
Molecular Weight |
362.14 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4+,5-,8-/m1/s1 |
InChI Key |
ASUCSHXLTWZYBA-SAFLGMAISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Origin of Product |
United States |
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